molecular formula C25H23BrN4OS B304899 (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide

Katalognummer B304899
Molekulargewicht: 507.4 g/mol
InChI-Schlüssel: APTCHWWQRROYAR-OGLMXYFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide, also known as BBI608, is a small molecule drug that has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. BBI608 is a member of the hydrazinecarbothioamide family of compounds and is a potent inhibitor of cancer stem cells.

Wirkmechanismus

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide works by targeting a specific protein called STAT3, which is overexpressed in many types of cancer and is involved in cancer stem cell growth and self-renewal. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide inhibits STAT3 phosphorylation and activation, which leads to the inhibition of cancer stem cell growth and self-renewal. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide also inhibits the expression of several genes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been shown to have minimal toxicity in preclinical and clinical studies, with no significant adverse effects reported. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been found to be well-tolerated in patients with advanced solid tumors and has shown promising anti-cancer activity in these patients.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide in lab experiments include its potent anti-cancer activity, minimal toxicity, and well-characterized mechanism of action. However, (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide is still in the early stages of clinical development, and more research is needed to fully understand its potential as a cancer therapy.

Zukünftige Richtungen

Future research on (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide should focus on further characterizing its mechanism of action and identifying the optimal dose and treatment schedule for different types of cancer. Additionally, more clinical trials are needed to evaluate the safety and efficacy of (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide in larger patient populations. Finally, combination therapies that include (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide should be explored to enhance its anti-cancer activity and overcome potential resistance mechanisms.

Synthesemethoden

The synthesis of (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide involves several steps, including the condensation of 4-bromophenylacetic acid with 2-(1H-indol-3-yl)ethylamine to form the intermediate 2-(4-bromophenyl)-1-(1H-indol-3-yl)ethanamine. This intermediate is then reacted with benzaldehyde in the presence of a catalyst to form (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide.

Wissenschaftliche Forschungsanwendungen

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical trials. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been found to inhibit cancer stem cell growth and self-renewal, which is a key factor in cancer recurrence and resistance to chemotherapy. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has also been shown to inhibit tumor growth and metastasis in various types of cancer, including colorectal, pancreatic, and ovarian cancer.

Eigenschaften

Produktname

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide

Molekularformel

C25H23BrN4OS

Molekulargewicht

507.4 g/mol

IUPAC-Name

1-benzyl-3-[(E)-[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylideneamino]thiourea

InChI

InChI=1S/C25H23BrN4OS/c26-21-10-12-22(13-11-21)31-15-14-30-18-20(23-8-4-5-9-24(23)30)17-28-29-25(32)27-16-19-6-2-1-3-7-19/h1-13,17-18H,14-16H2,(H2,27,29,32)/b28-17+

InChI-Schlüssel

APTCHWWQRROYAR-OGLMXYFKSA-N

Isomerische SMILES

C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br

SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br

Kanonische SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.